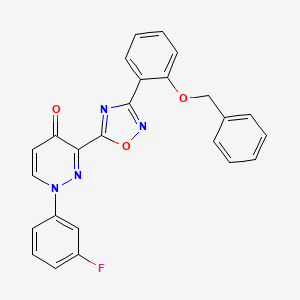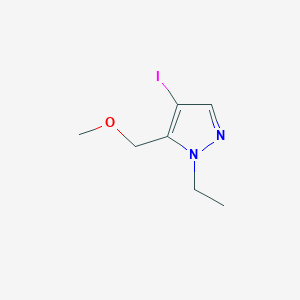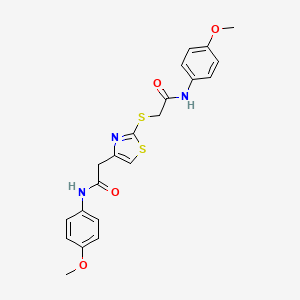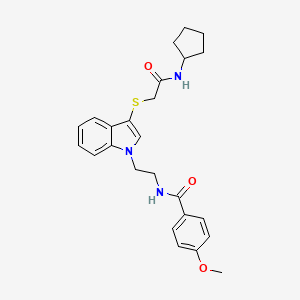
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a heterocyclic compound featuring an oxadiazole ring, a fluorophenyl group, and a pyridazinone core. These structural elements suggest potential biological activity and make the compound of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Formation of the Oxadiazole Ring: Starting from benzyloxybenzaldehyde, the compound is treated with hydrazine hydrate to form the corresponding hydrazone. This is then oxidized using potassium permanganate to yield the oxadiazole ring.
Fluorophenyl Addition: The oxadiazole derivative is then reacted with a 3-fluorophenyl bromide under Suzuki coupling conditions, using a palladium catalyst to introduce the fluorophenyl group.
Formation of Pyridazinone Core: Finally, the compound undergoes cyclization with a suitable diketone to form the pyridazinone core.
Industrial Production Methods
In industrial settings, the synthesis follows a similar pathway but employs continuous flow reactors to improve yield and efficiency. Optimized reaction conditions like precise temperature control and advanced catalytic systems are used.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly affecting the benzyloxy group.
Reduction: Reduction reactions can be carried out to modify the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Various halogenating agents or nucleophiles, depending on the desired modification.
Major Products Formed
The major products of these reactions typically involve modifications to the benzyloxy group or the fluorophenyl moiety, often resulting in derivatives with altered biological activity.
科学的研究の応用
The compound finds applications across several fields:
Chemistry: As a building block for synthesizing complex molecules due to its diverse reactive sites.
Biology: As a potential bioactive molecule for studying receptor interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Used in material science for developing advanced materials with specific properties.
作用機序
The exact mechanism of action depends on its application. Generally, it may act by:
Binding to Specific Receptors: Interaction with biological receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: Could modulate signaling pathways, affecting gene expression, protein function, and cellular responses.
類似化合物との比較
Similar Compounds
3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl derivatives: : Similar in structure but may differ in the position of substituents.
Pyridazinone derivatives: Compounds with variations in the functional groups attached to the pyridazinone core.
Uniqueness
This compound's uniqueness lies in the specific arrangement of the oxadiazole ring, benzyloxy group, and fluorophenyl group, which may confer unique biological activity and physicochemical properties not found in closely related compounds.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-18-9-6-10-19(15-18)30-14-13-21(31)23(28-30)25-27-24(29-33-25)20-11-4-5-12-22(20)32-16-17-7-2-1-3-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVYEVEXGYHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)
![2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2477881.png)
![7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2477883.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2477884.png)

![2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2477888.png)
![4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)


![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)
![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2477896.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

